4-Bromo-2,6-bis(trifluoromethyl)aniline
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Overview
Description
4-Bromo-2,6-bis(trifluoromethyl)aniline is an organic compound characterized by the presence of trifluoromethyl groups and a bromine atom attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2,6-Bis(trifluoromethyl)aniline using bromine or a brominating agent under controlled conditions . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative is coupled with a brominated aniline under palladium catalysis .
Industrial Production Methods
Industrial production of 4-Bromo-2,6-bis(trifluoromethyl)aniline may involve large-scale bromination reactions or coupling reactions using automated reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,6-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anilines depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include quinones and amines.
Scientific Research Applications
4-Bromo-2,6-bis(trifluoromethyl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2,6-bis(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl groups enhance its lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding and other interactions . These features contribute to its biological activity and potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(trifluoromethyl)aniline: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2,4-Bis(trifluoromethyl)aniline: Has a different substitution pattern, affecting its reactivity and applications.
2,6-Difluoroaniline: Contains fluorine atoms instead of trifluoromethyl groups, leading to different chemical properties.
Properties
IUPAC Name |
4-bromo-2,6-bis(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF6N/c9-3-1-4(7(10,11)12)6(16)5(2-3)8(13,14)15/h1-2H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDESBCKMFLXTKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)N)C(F)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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